

Application Notes and Protocols for Dichloroacetonitrile as a Reference Standard

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Compound of Interest

Compound Name: *Dichloroacetonitrile*

Cat. No.: *B150184*

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Introduction

Dichloroacetonitrile (DCAN) is a nitrogenous disinfection byproduct (N-DBP) commonly found in drinking water as a result of the reaction between chlorine-based disinfectants and natural organic matter, such as amino acids.[1][2] Due to its potential cytotoxicity and genotoxicity, regulatory bodies have set targets for its maximum allowable concentration in water supplies. [3][4] Accurate monitoring of DCAN levels is therefore crucial for ensuring public health and safety.

The use of a certified reference standard is fundamental for the accurate quantification of DCAN in analytical testing. Reference standards ensure the traceability, reliability, and comparability of measurement results obtained by different laboratories and methods. This document provides detailed application notes and protocols for the use of **dichloroacetonitrile** as a reference standard in common analytical techniques.

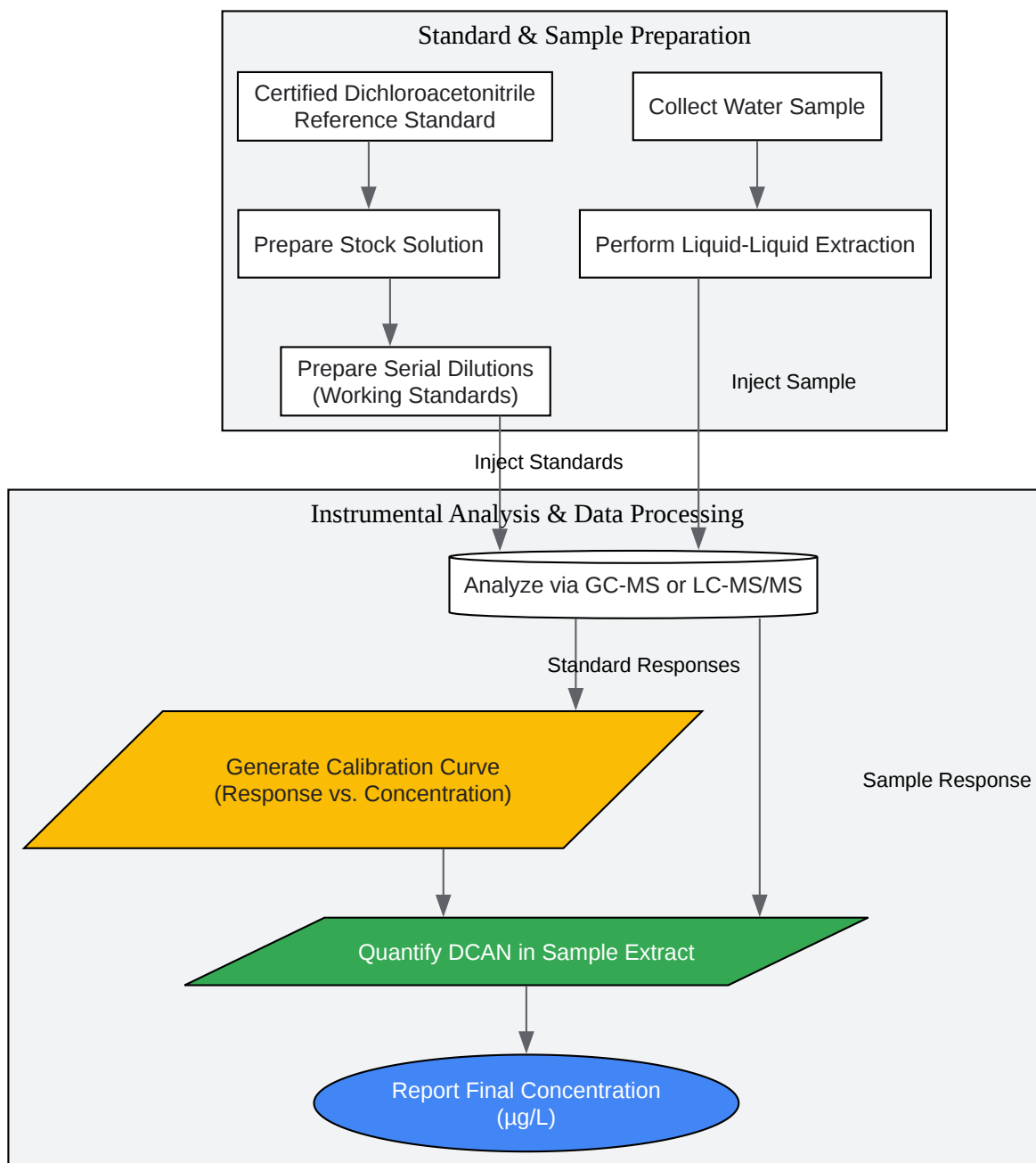
Physicochemical Properties of **Dichloroacetonitrile**

Property	Value
CAS Number	3018-12-0[5]
Chemical Formula	C ₂ HCl ₂ N[6]
Molecular Weight	109.942 g/mol [6]
Synonyms	Dichloromethyl cyanide[5]
Appearance	Liquid[7]
Boiling Point	110-112 °C[7]
Density	1.369 g/mL at 25 °C[7]
Refractive Index	n ₂₀ /D 1.44[7]

Application Note 1: Quantification of Dichloroacetonitrile in Drinking Water by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used method for the analysis of volatile and semi-volatile organic compounds like DCAN in water samples.[8][9] The method typically involves a liquid-liquid extraction (LLE) step to concentrate the analyte and remove matrix interferences, followed by GC separation and MS detection.[10] The use of a certified DCAN reference standard is essential for creating accurate calibration curves and for the validation of the analytical method, including the determination of recovery, linearity, and detection limits.

Logical Workflow for Reference Standard Use in Quantification



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Caption: Workflow for quantifying DCAN using a certified reference standard.

Protocol 1: GC-MS Analysis of Dichloroacetonitrile in Drinking Water

This protocol is based on methodologies similar to those outlined in EPA Method 551.1 for the determination of disinfection byproducts in water.[\[8\]](#)[\[10\]](#)

1. Materials and Reagents

- **Dichloroacetonitrile** Certified Reference Standard (e.g., in Acetone)[\[11\]](#)
- Methyl tert-butyl ether (MTBE), pesticide residue grade or equivalent[\[12\]](#)
- Reagent water (Milli-Q or equivalent)
- Anhydrous Sodium Sulfate (baked at 400°C for 4 hours)
- Phosphate buffer (mixture of sodium phosphate dibasic and potassium phosphate monobasic)[\[10\]](#)
- Internal Standard (IS): p-Bromofluorobenzene[\[8\]](#)
- Surrogate Standard (SS): Decafluorobiphenyl[\[8\]](#)
- Class A volumetric flasks, pipettes, and syringes
- Separatory funnels (60 mL)
- GC vials with inserts

2. Standard Preparation

- **Stock Standard** (e.g., 100 µg/mL): Allow the certified reference standard ampule to equilibrate to room temperature. Prepare a stock solution by diluting the certified standard in MTBE.
- **Working Standards** (e.g., 20-200 µg/L): Prepare a series of calibration standards by serially diluting the stock standard with MTBE.[\[12\]](#) A typical calibration range might include 20, 60,

80, 100, 150, and 200 µg/L.[12] Fortify each calibration standard with the internal standard and surrogate standard at a constant concentration.

3. Sample Preparation (Liquid-Liquid Extraction)

- Collect 50 mL of the water sample in a separatory funnel.[10]
- Add preservatives to adjust the sample pH to between 4.8 and 5.5 using the phosphate buffer.[10]
- Add the surrogate standard to the sample.
- Add 3 mL of MTBE to the funnel and shake vigorously for 2 minutes.[10] Allow the layers to separate.
- Drain the lower aqueous layer. Transfer the upper organic (MTBE) layer to a vial containing anhydrous sodium sulfate to remove residual water.
- Transfer 990 µL of the dried extract into a GC vial.[10]
- Add 10 µL of the internal standard solution.[10] The sample is now ready for GC-MS analysis.

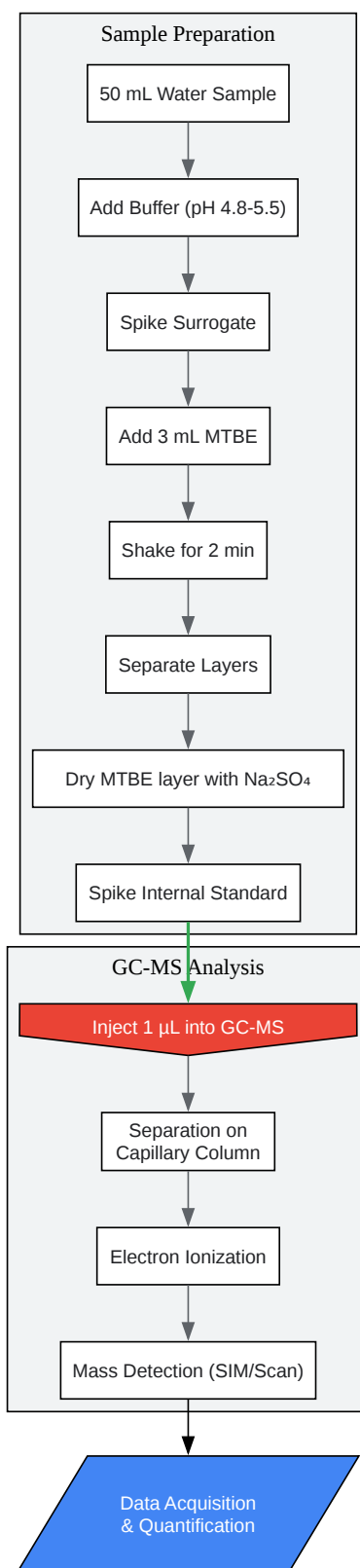
4. GC-MS Instrumental Parameters

Parameter	Setting
Instrument	Gas Chromatograph with Mass Spectrometer (e.g., Shimadzu GCMS-QP2020 NX)[8]
Column	DB-1 or similar non-polar capillary column (e.g., 30m x 0.25mm ID x 0.25µm)[6]
Carrier Gas	Helium or Nitrogen[9]
Injection Volume	1 µL
Injector Temp.	200 °C
Oven Program	Initial 35°C, hold for 5 min, ramp to 160°C at 10°C/min, hold for 5 min
MS Interface Temp.	250 °C
Ion Source Temp.	200 °C
MS Mode	Selected Ion Monitoring (SIM) and/or Full Scan
Quantifier Ion (DCAN)	m/z 74, 109, 111 (ions may vary, must be verified)

5. Data Analysis and Quality Control

- Calibration: Generate a calibration curve by plotting the response ratio (analyte peak area / IS peak area) against the concentration of the working standards. A linear regression with a correlation coefficient (r^2) of >0.995 is typically required.[9]
- Quantification: Determine the concentration of DCAN in the sample extract from the calibration curve.
- Recovery: Calculate the recovery of the surrogate standard to ensure extraction efficiency is within acceptable limits (e.g., 70-130%).

GC-MS Experimental Workflow



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Caption: Experimental workflow for GC-MS analysis of **dichloroacetonitrile**.

Application Note 2: Quantification of Dichloroacetonitrile in Drinking Water by LC-MS/MS

While GC-MS is a common method, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers an effective alternative that may require less sample preparation.^[3] Direct injection of water samples is often possible, reducing analysis time and potential for analyte loss during extraction.^[3] This method is particularly useful for polar compounds and can provide high sensitivity and selectivity through Multiple Reaction Monitoring (MRM).

Protocol 2: LC-MS/MS Analysis of Dichloroacetonitrile in Drinking Water

This protocol is based on direct measurement techniques for haloacetonitriles.^[3]

1. Materials and Reagents

- **Dichloroacetonitrile** Certified Reference Standard
- Methanol, LC-MS grade
- Water, LC-MS grade
- Ammonium formate or other suitable mobile phase additive
- Class A volumetric flasks, pipettes, and syringes
- Autosampler vials

2. Standard Preparation

- **Stock Standard** (e.g., 10 µg/mL): Prepare a stock solution by diluting the certified reference standard in methanol.
- **Working Standards** (e.g., 0.1 - 10 µg/L): Prepare a series of calibration standards by serially diluting the stock standard in reagent water. This range is suitable for target concentrations around the provisional target of 0.01 mg/L (10 µg/L).^[3]

3. Sample Preparation

- For many tap water samples, direct analysis without extensive preparation is feasible.[3]
- If the water contains residual chlorine, it should be quenched by adding a dechlorination agent like sodium ascorbate.[3]
- Filter the sample through a 0.22 µm filter if particulates are present.
- Transfer the sample directly to an autosampler vial.

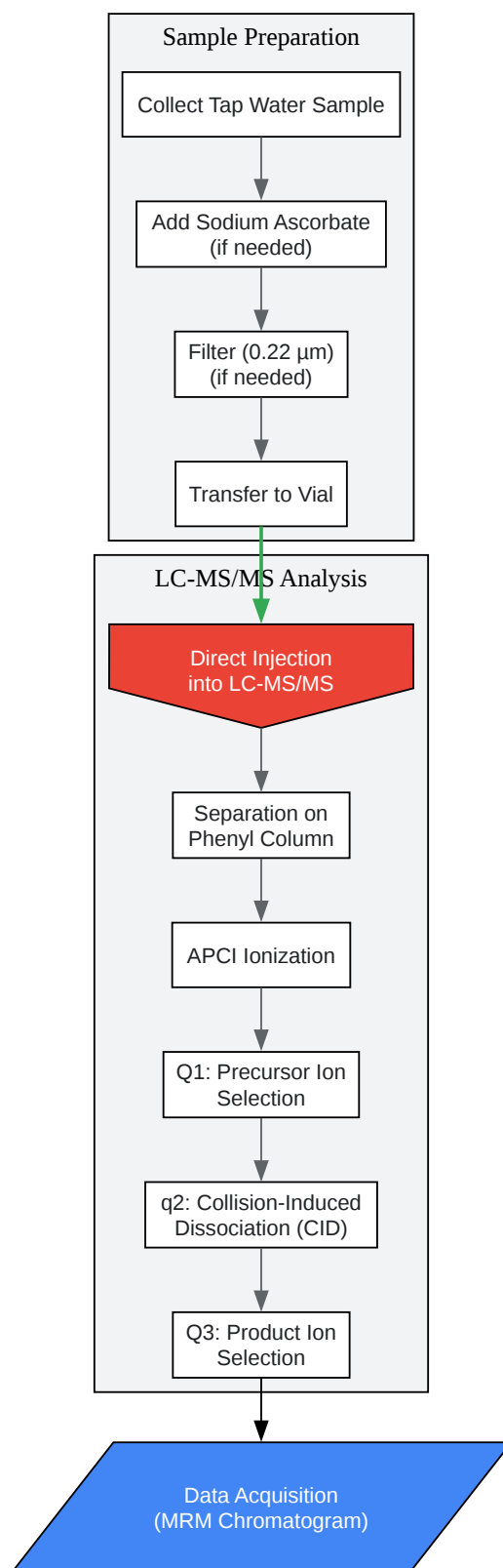
4. LC-MS/MS Instrumental Parameters

Parameter	Setting
Instrument	Triple Quadrupole LC-MS/MS (e.g., Shimadzu LCMS-8060)[3]
Column	Phenyl-terminated column (e.g., Inertsil Ph-3 HP, 150 mm × 2.1 mm, 3 µm)[3]
Mobile Phase A	Water[3]
Mobile Phase B	Methanol[3]
Flow Rate	0.30 mL/min[3]
Gradient	10% B to 75% B over 8 min, then wash and re-equilibrate[3]
Column Temp.	40 °C
Ionization Mode	Atmospheric Pressure Chemical Ionization (APCI), positive or negative mode[3]
MS/MS Mode	Multiple Reaction Monitoring (MRM)
MRM Transitions	To be determined by direct infusion of DCAN standard. Precursor ion will be [M+H] ⁺ or [M-H] ⁻ .

5. Data Analysis and Quality Control

- Calibration: Generate a calibration curve by plotting the analyte peak area against the concentration of the working standards. Good linearity should be achieved.[3]
- Quantification: Determine the concentration of DCAN in the sample from the calibration curve.
- Validation: Spike known concentrations of DCAN standard into a blank water matrix (e.g., 5 µg/L and 10 µg/L) to assess accuracy and recovery.[3]

LC-MS/MS Experimental Workflow



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Caption: Experimental workflow for direct LC-MS/MS analysis of DCAN.

Quantitative Data Summary

The following table summarizes typical performance data when using **dichloroacetonitrile** as a reference standard for method validation and quantification.

Method	Parameter	Typical Value	Comments
GC-MS	Linearity (r^2)	> 0.999[9]	For calibration curves in the 1-15 µg/L range.[9]
Repeatability (CV%)	< 5%[9]	For repeated measurements at 1 µg/L, which is 1/10 of the target value.[9]	
Detection Limit (LOD)	0.001 µg/L[13]	As per EPA Method 551.1 using GC-ECD. [13]	
Recovery	80-120%	Typical acceptable range for spiked samples following LLE.[10]	
LC-MS/MS	Linearity	Good linearity obtained[3]	Across the calibration range required for tap water analysis.[3]
Accuracy (Recovery)	94.6% - 111.4%	For spiked tap water samples at 5 and 10 µg/L.[3]	
Repeatability (CV%)	1.9% - 7.6%	For spiked tap water samples at 5 and 10 µg/L.[3]	

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